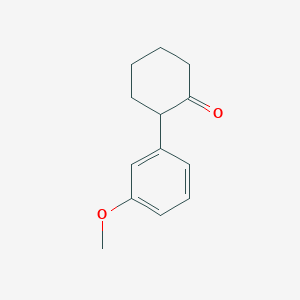










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[CH:7][CH:8]=1.[Mg].Cl[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][C:13]1=[O:18]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]2=[O:18])[CH:6]=[CH:7][CH:8]=1
|


|
Name
|
|
|
Quantity
|
261.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)Br
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
Grignard Reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
185.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1C(CCCC1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture is added a suitable catalyst
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated vigorously
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
ADDITION
|
|
Details
|
is introduced
|
|
Type
|
CUSTOM
|
|
Details
|
The ether is removed
|
|
Type
|
ADDITION
|
|
Details
|
xylene added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the xylene solution is refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
The solution is poured over ice and dilute hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with benzene
|
|
Type
|
WASH
|
|
Details
|
washed with dilute sodium hydroxide solution
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a red oil
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1)C1C(CCCC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |